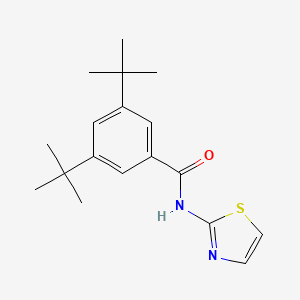
3,5-di-tert-butyl-N-1,3-thiazol-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-di-tert-butyl-N-1,3-thiazol-2-ylbenzamide, also known as DTB-TZB, is a synthetic compound that belongs to the family of thiazole-based benzamides. It has recently gained attention in the scientific community due to its potential application in various fields, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of 3,5-di-tert-butyl-N-1,3-thiazol-2-ylbenzamide is still under investigation. However, it is believed to inhibit the activity of enzymes by binding to their active sites, thereby preventing their normal function. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is thought to contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and disrupting their normal metabolic processes. This compound has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
3,5-di-tert-butyl-N-1,3-thiazol-2-ylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced on a large scale, making it suitable for industrial applications. This compound has also been shown to have potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme function. However, there are also limitations to the use of this compound in lab experiments. It may have off-target effects on other enzymes, leading to unintended consequences. Additionally, the mechanism of action of this compound is still not fully understood, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the study of 3,5-di-tert-butyl-N-1,3-thiazol-2-ylbenzamide. One area of research is the development of new drugs based on this compound. Its potent inhibitory activity against various enzymes makes it a promising candidate for the development of new drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of this compound. Understanding how it works at the molecular level may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, which will be crucial for its eventual clinical use.
合成法
3,5-di-tert-butyl-N-1,3-thiazol-2-ylbenzamide can be synthesized through a multistep process involving the reaction of 2-aminobenzothiazole with tert-butyl isocyanate and tert-butyl bromoacetate. The resulting product is then treated with hydrochloric acid and sodium hydroxide to yield the final compound. The synthesis method of this compound is relatively simple and can be carried out on a large scale, making it suitable for industrial applications.
科学的研究の応用
3,5-di-tert-butyl-N-1,3-thiazol-2-ylbenzamide has been extensively studied in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrases, histone deacetylases, and protein kinases. This compound has also been shown to have anticancer, antimicrobial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
3,5-ditert-butyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-17(2,3)13-9-12(10-14(11-13)18(4,5)6)15(21)20-16-19-7-8-22-16/h7-11H,1-6H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLPLPDMAABEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=NC=CS2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-ethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5736237.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5736242.png)
![4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B5736271.png)


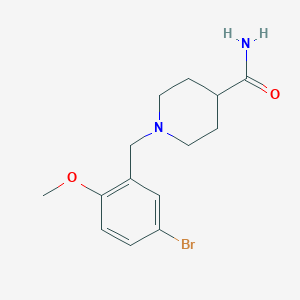
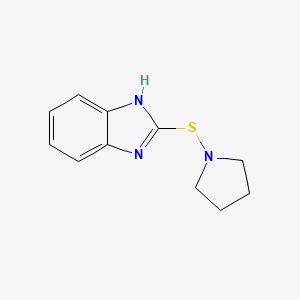
![N-[2-(4-morpholinylmethyl)benzyl]-2-(2-thienyl)acetamide](/img/structure/B5736288.png)

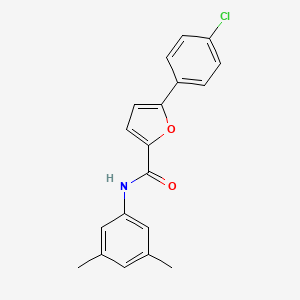
![4-fluoro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5736297.png)
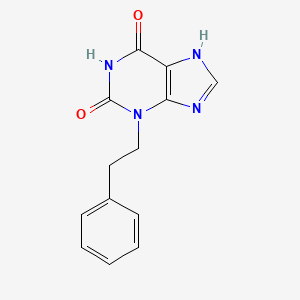
![2-[(4-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5736308.png)
